molecular formula C2H4N4O2S2 B1684419 5-Amino-1,3,4-thiadiazole-2-sulfonamide CAS No. 14949-00-9

5-Amino-1,3,4-thiadiazole-2-sulfonamide

Cat. No. B1684419
CAS RN: 14949-00-9
M. Wt: 180.21 g/mol
InChI Key: VGMVBPQOACUDRU-UHFFFAOYSA-N
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Patent
US07232929B2

Procedure details

22.2 gr of acetazolamide, was dissolved in 100 ml concentrated HCl solution (35%) and refluxed on a water bath (60° C.) for two hours.
Quantity
22.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC([NH:4][C:5]1[S:9][C:8]([S:10]([NH2:13])(=[O:12])=[O:11])=[N:7][N:6]=1)=O>Cl>[NH2:4][C:5]1[S:9][C:8]([S:10]([NH2:13])(=[O:12])=[O:11])=[N:7][N:6]=1

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
CC(=O)NC1=NN=C(S1)S(=O)(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=NN=C(S1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.